molecular formula C10H18O2 B13775433 1-Methylpentyl methacrylate CAS No. 94159-13-4

1-Methylpentyl methacrylate

Cat. No.: B13775433
CAS No.: 94159-13-4
M. Wt: 170.25 g/mol
InChI Key: USPLKTKSLPLUJG-UHFFFAOYSA-N
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Description

1-Methylpentyl methacrylate is an organic compound with the molecular formula C10H18O2. It is an ester derived from methacrylic acid and 1-methylpentanol. This compound is used in various industrial applications, particularly in the production of polymers and copolymers. Its structure consists of a methacrylate group attached to a 1-methylpentyl group, which imparts unique properties to the compound.

Preparation Methods

1-Methylpentyl methacrylate can be synthesized through several methods. One common synthetic route involves the esterification of methacrylic acid with 1-methylpentanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion. Industrial production methods often involve the use of acetone cyanohydrin as a precursor, which is converted to methacrylic acid and then esterified with 1-methylpentanol .

Chemical Reactions Analysis

1-Methylpentyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form poly(this compound), which is used in coatings, adhesives, and other applications.

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce methacrylic acid and 1-methylpentanol.

    Transesterification: It can react with other alcohols to form different methacrylate esters. Common reagents used in these reactions include acids, bases, and alcohols.

Scientific Research Applications

1-Methylpentyl methacrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methylpentyl methacrylate primarily involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, initiated by heat, light, or chemical initiators. The resulting polymers have unique mechanical and chemical properties, making them suitable for various applications. The molecular targets and pathways involved in its action include the formation of covalent bonds between monomer units, leading to the creation of high-molecular-weight polymers .

Comparison with Similar Compounds

1-Methylpentyl methacrylate can be compared with other methacrylate esters, such as methyl methacrylate, ethyl methacrylate, and butyl methacrylate. While all these compounds share the methacrylate group, the alkyl group attached to the ester varies, leading to differences in their properties and applications. For example:

This compound is unique due to its specific alkyl group, which imparts distinct properties to the resulting polymers, such as enhanced flexibility and resistance to environmental factors.

Properties

CAS No.

94159-13-4

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

hexan-2-yl 2-methylprop-2-enoate

InChI

InChI=1S/C10H18O2/c1-5-6-7-9(4)12-10(11)8(2)3/h9H,2,5-7H2,1,3-4H3

InChI Key

USPLKTKSLPLUJG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)OC(=O)C(=C)C

Origin of Product

United States

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